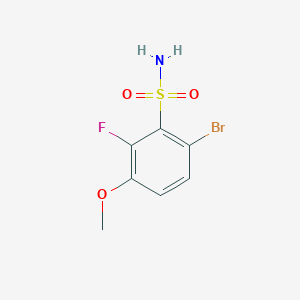
6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonamide
Description
6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrFNO3S. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, along with a sulfonamide group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
Molecular Formula |
C7H7BrFNO3S |
|---|---|
Molecular Weight |
284.10 g/mol |
IUPAC Name |
6-bromo-2-fluoro-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7BrFNO3S/c1-13-5-3-2-4(8)7(6(5)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
LUMJHRGYCNKYFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)S(=O)(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-methoxybenzene, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and sulfuric acid or chlorosulfonic acid for sulfonation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonamide is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-fluoro-3-methoxybenzaldehyde
- 2-Fluoro-6-methoxyphenylboronic acid
- 1-Bromo-3-fluorobenzene
Uniqueness
6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonamide is unique due to the presence of both bromine and fluorine atoms, along with a methoxy group and a sulfonamide group. This combination of functional groups provides distinct reactivity and potential for diverse applications in chemical synthesis and biological research.
Biological Activity
6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H8BrFNO2S
- Molecular Weight : 163.12 g/mol
- IUPAC Name : 6-Bromo-2-fluoro-3-methoxybenzenesulfonamide
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in cancer therapy and enzyme inhibition.
The compound operates through multiple mechanisms:
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes, which can lead to reduced proliferation of cancer cells.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cell lines, promoting apoptosis.
- Targeting Specific Receptors : The compound interacts with receptors involved in signaling pathways critical for cell survival and proliferation.
Structure-Activity Relationship (SAR)
Research indicates that the presence of the bromine and fluorine substituents significantly affects the compound's potency and selectivity against various biological targets.
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances binding affinity to target proteins |
| Fluorine | Modulates electronic properties, improving selectivity |
| Methoxy | Influences solubility and permeability |
Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of various arylsulfonamides, this compound exhibited significant activity against colon cancer cell lines with an IC50 value of approximately 25 nM. This was comparable to other potent compounds in the same class, indicating its potential as a lead compound for further development .
Study 2: Enzyme Interaction
Another study focused on the compound's interaction with specific enzymes involved in metabolic pathways. The results demonstrated that this compound effectively inhibited enzyme activity, leading to altered metabolic profiles in treated cells .
Comparative Analysis with Related Compounds
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Enzyme inhibition, cell cycle arrest |
| TASIN Analog | 5 | Antiproliferative |
| Other Aryl Sulfonamides | Varies | Various mechanisms |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


